Dctpalphas

説明

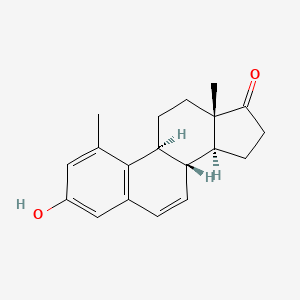

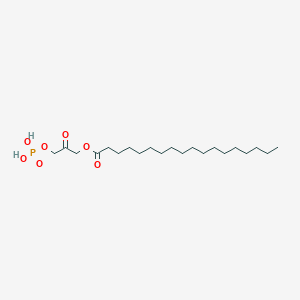

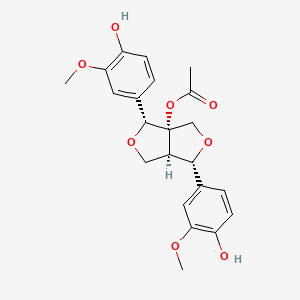

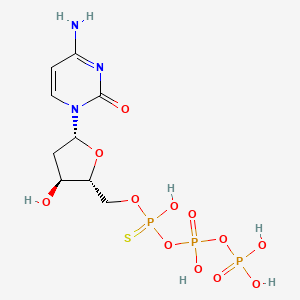

“Dctpalphas” refers to 2’-Deoxycytidine-5’- (α-thio)-triphosphate, a α-Phosphate modified Cytidine Nucleotide . It is used for general laboratory purposes .

Molecular Structure Analysis

The molecular formula of “Dctpalphas” is C9H16N3O12P3S . It has a molecular weight of 483.22 g/mol and an exact mass of 482.97 g/mol .Physical And Chemical Properties Analysis

“Dctpalphas” is a colorless to slightly yellow solution in water . It has a concentration of 10 mM - 11 mM and a pH of 7.5 ±0.5 .科学的研究の応用

Dynamic Consent in Biomedical Research

Dynamic consent (DC) is a concept and a project that enhances participant involvement in biomedical research. It utilizes a personalized, digital interface for communication between researchers and participants, allowing individuals to manage their consent preferences. This approach enhances participant engagement and scientific literacy while maintaining data security and encryption. DC's primary development has been in biobanking but has potential applications in other research domains (Kaye et al., 2014).

dCTP Pyrophosphatase 1 (dCTPase) Inhibitors in Cancer Research

Piperazin-1-ylpyridazine derivatives have been identified as a novel class of inhibitors for human dCTP pyrophosphatase 1 (dCTPase), an enzyme implicated in cancer progression and cell stemness. These inhibitors have shown potential in enhancing the cytotoxic effects of cytidine analogues against leukemic cells, suggesting their utility in developing drug-like probes for cancer research (Llona-Minguez et al., 2017).

Biotinylated Nucleotide Analogs in DNA Research

Innovative biotinylated nucleotide analogs, particularly modified dATP and dCTP, have been synthesized for use in DNA labeling and detection. These nucleotides, once incorporated into DNA probes, enable effective hybridization and detection of target DNA sequences. This development holds significant promise for rapid and sensitive detection of genes in DNA research (Gebeyehu et al., 1987).

Welfare Measures from Discrete Choice Experiments

Discrete choice experiments (DCEs) are a method used in health economics for eliciting preferences for healthcare products and programs. This approach has been highlighted for its inconsistency with random utility theory and welfare theory, suggesting a need for alternative methods consistent with these theories to better inform policy and economic evaluations (Lancsar & Savage, 2004).

Role of DCTPP1 in dNTP Pool Homoeostasis

The NTP pyrophosphatase DCTPP1 plays a central role in balancing the dCTP pool and metabolizing deoxycytidine analogues, contributing to genome integrity. This enzyme is distributed in the nucleus, cytosol, and mitochondria and is involved in hydrolyzing various nucleotides. DCTPP1-deficient cells exhibit high dCTP levels and increased sensitivity to nucleoside analogues, highlighting its importance in genetic stability (Requena et al., 2014).

特性

IUPAC Name |

[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O12P3S/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(22-8)4-21-27(20,28)24-26(18,19)23-25(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,28)(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYOGVVSAABFCZ-JURLQNGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3O12P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dctpalphas | |

CAS RN |

64145-29-5 | |

| Record name | Deoxycytidine thiotriphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064145295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What role does Hoogsteen base pairing play in the bypass of N2-guanine adducts by pol ι?

A2: Pol ι is thought to utilize Hoogsteen base pairing, an alternative base pairing mode, to facilitate translesion synthesis past minor groove DNA adducts. [] While this mechanism might be advantageous, studies show its limitations. For example, despite potentially employing Hoogsteen base pairing, pol ι exhibits significantly hampered polymerization activity in the presence of a bulky group at G N2. [] This suggests that the steric hindrance from the bulky adduct might overshadow any benefits offered by Hoogsteen base pairing. Furthermore, comparison with DNA polymerase η (pol η) reveals that while pol η is severely inhibited by N2,N2-diMeG compared to N2-EtG, pol ι activity is not significantly affected. This difference in behavior supports the hypothesis that pol ι utilizes Hoogsteen base pairing during the bypass process. []

Q2: What are the kinetic implications of bulky N2-guanine adducts on the activity of pol ι?

A3: Steady-state kinetic analysis demonstrates a size-dependent decrease in the kcat/Km value for dCTP insertion opposite N2-G adducts. The most significant reduction is observed with the bulkiest adduct, N2-AnthG, which causes a 61-fold decrease. [] Furthermore, the presence of N2-IbG, N2-NaphG, and N2-AnthG leads to a decrease in the pre-steady-state kinetic burst rate compared to unmodified G. [] These findings indicate that larger adducts hinder both the enzyme's substrate binding affinity and its catalytic efficiency.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。